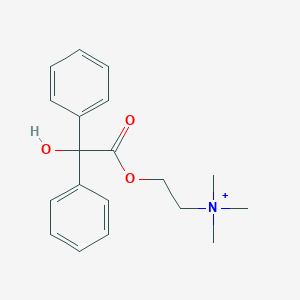

Metacine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1553-33-9 |

|---|---|

Molecular Formula |

C19H24NO3+ |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |

InChI |

InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |

InChI Key |

IHRPDXFOMLCPIK-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Other CAS No. |

1553-33-9 |

Related CAS |

2424-71-7 (iodide) 55019-64-2 (bromide) |

Synonyms |

choline benzilate ester metacine metacine bromide metacine iodide metatsin |

Origin of Product |

United States |

Foundational & Exploratory

Pirenzepine's Mechanism of Action on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Pirenzepine (B46924), a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Pirenzepine is a notable pharmacological tool and therapeutic agent due to its preferential affinity for the M1 muscarinic receptor subtype. This document details its binding characteristics, functional effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in tabular format for clarity, and key concepts are visualized through diagrams rendered in DOT language.

Introduction to Muscarinic Receptors and Pirenzepine

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes, designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] These receptors are involved in a wide array of functions, including glandular secretion, heart rate modulation, smooth muscle contraction, and higher cognitive processes.[2][3]

The five subtypes are broadly classified based on their primary G protein-coupling mechanism:

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

-

M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulate ion channel activity.[4]

Pirenzepine is a tricyclic compound that was one of the first antagonists to pharmacologically distinguish between muscarinic receptor subtypes.[5][6] It exhibits a significantly higher affinity for the M1 receptor subtype, which is predominantly found in the central nervous system and gastric parietal cells.[2][3] This selectivity allows it to inhibit gastric acid secretion at doses lower than those required to affect heart rate or smooth muscle function, making it a valuable agent for treating peptic ulcers.[3][7][8]

Core Mechanism of Action

Pirenzepine functions primarily as a competitive antagonist at muscarinic receptors. It binds to the orthosteric site, the same site as acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling.

The hallmark of Pirenzepine's action is its selectivity for the M1 receptor .[9] It displays significantly lower affinity for M2, M3, M4, and M5 subtypes.[10][11] This differential affinity is the basis for its targeted therapeutic effects and reduced side-effect profile compared to non-selective antagonists like atropine.[3][7]

Furthermore, some studies have characterized Pirenzepine as an inverse agonist at the M2 receptor subtype.[12] Unlike a neutral antagonist that simply blocks agonist activity, an inverse agonist can reduce the basal, constitutive activity of a receptor. At M2 receptors, Pirenzepine has been shown to decrease the basal GTPase activity of coupled G proteins, a hallmark of inverse agonism.[12]

The functional consequence of Pirenzepine's binding is the blockade of the specific signaling pathway associated with the receptor subtype.

-

At M1 receptors , Pirenzepine inhibits agonist-induced phosphoinositide breakdown.[4]

-

At M2 and M4 receptors , it blocks the agonist-induced inhibition of adenylyl cyclase.[4]

Quantitative Pharmacological Data

The binding affinities and functional potencies of Pirenzepine have been determined through various in vitro assays. The data below are representative values compiled from studies using cloned human muscarinic receptors and isolated tissue preparations.

Table 1: Pirenzepine Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Representative Ki (nM) | Fold Selectivity vs. M1 |

| M1 | 12 - 21 | - |

| M2 | 155 - 310 | ~13-15x |

| M3 | ~300 | ~14-25x |

| M4 | 168 | ~8-14x |

| M5 | ~200 | ~9-17x |

Data compiled from references[4][10][11]. Ki values represent the inhibition constant and a lower value indicates higher binding affinity. The ranges reflect variability across different experimental setups.

Table 2: Pirenzepine Functional Antagonist Potency

| Assay Type | Tissue/Cell Line | Receptor Target | Potency (pA2 or Ki) |

| Inhibition of Phosphoinositide Breakdown | Rat Brain | M1 | Ki ≈ 21 nM |

| Inhibition of Adenylyl Cyclase | Rat Brain | M2/M4 | Ki ≈ 310 nM |

| Inhibition of Neuronal Responses | Rabbit Vas Deferens | M1 | pA2 ≈ 8.49 |

| Inhibition of Cardiac Responses | Rat Left Atria | M2 | pA2 ≈ 6.63 |

| Inhibition of Smooth Muscle Contraction | Rat Ileum | M3 | Low Affinity |

Data compiled from references[4][11]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of Pirenzepine's mechanism of action relies on standardized in vitro assays. Below are detailed protocols for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (Pirenzepine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of Pirenzepine for each of the five muscarinic receptor subtypes.

Materials:

-

Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[13]

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[13]

-

Test Compound: Pirenzepine hydrochloride.

-

Non-specific Binding (NSB) Control: Atropine (1-10 µM).[13]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]

-

Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter.[14]

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding (TB): Add assay buffer, a fixed concentration of [3H]-NMS (approximately at its Kd), and cell membranes.[13]

-

Non-specific Binding (NSB): Add a high concentration of atropine, [3H]-NMS, and cell membranes.[13]

-

Competition: Add a serial dilution of Pirenzepine (e.g., from 10⁻¹¹ M to 10⁻⁴ M), [3H]-NMS, and cell membranes.[13]

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.[15]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of specific [3H]-NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Phosphoinositide Hydrolysis (M1/M3/M5 Receptors)

This assay measures the ability of an antagonist to block an agonist's stimulation of Gq-coupled receptors, which results in the production of inositol phosphates (IPs).

Objective: To determine the functional potency of Pirenzepine at M1 receptors.

Materials:

-

Cells: CHO or HEK cells expressing the human M1 receptor.

-

Agonist: Carbachol (B1668302) or Oxotremorine.

-

Assay Kit: IP-One HTRF assay kit or similar.

-

Test Compound: Pirenzepine.

Methodology:

-

Cell Culture: Seed the M1-expressing cells in a 96-well plate and grow to confluence.[15]

-

Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of Pirenzepine to the wells. Incubate for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist carbachol (typically its EC80) to the wells. The stimulation buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[15]

-

Lysis and Detection: After the stimulation period, lyse the cells and follow the manufacturer's protocol for the IP-One assay to detect the accumulated IP1 via Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: Plot the HTRF signal against the logarithm of the Pirenzepine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents Pirenzepine's functional antagonist potency.

Visualizations of Core Concepts

Signaling Pathways

Caption: Pirenzepine selectively blocks the M1/Gq pathway over the M2/Gi pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining Pirenzepine's binding affinity (Ki).

Logical Relationship: Pirenzepine's M1 Selectivity and Effects

Caption: Pirenzepine's M1 selectivity leads to targeted therapy with fewer side effects.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 3. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and biochemical basis for multiple muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

Cinmetacin as a Cyclooxygenase Inhibitor: An In-depth Technical Guide

Abstract

Introduction to Cinmetacin

Cinmetacin, chemically known as 1-cinnamoyl-5-methoxy-2-methylindole-3-acetic acid, is a member of the indole-3-acetic acids class of compounds.[2][3] It is recognized as an orally active anti-inflammatory agent.[4] Like other NSAIDs, its primary pharmacological effects are believed to stem from the inhibition of prostaglandin (B15479496) synthesis.

Chemical and Physical Properties of Cinmetacin

| Property | Value |

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 20168-99-4 |

| Appearance | Yellow crystals |

| Melting Point | 164-172 °C |

| Therapeutic Category | Anti-inflammatory (Nonsteroidal) |

The Cyclooxygenase (COX) Signaling Pathway

The therapeutic and adverse effects of Cinmetacin are intrinsically linked to its interaction with the cyclooxygenase (COX) enzymes. There are two primary isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that mediate essential physiological functions, including gastric mucosal protection and platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[5] It is the primary source of prostaglandins at sites of inflammation, contributing to pain and fever.[1]

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6] These lipid mediators are involved in a wide array of physiological and pathological processes.[7][8]

Mechanism of Action of Cinmetacin

Cinmetacin is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1] By blocking the active site of these enzymes, Cinmetacin prevents the conversion of arachidonic acid into prostaglandins. The reduction in prostaglandin synthesis at sites of inflammation (via COX-2 inhibition) leads to its anti-inflammatory, analgesic, and antipyretic effects.[1] However, the concurrent inhibition of COX-1 can disrupt its homeostatic functions, potentially leading to gastrointestinal side effects.[1]

Quantitative Data

Pharmacokinetics of Cinmetacin

A study in healthy volunteers following a single 600 mg oral dose of Cinmetacin provided the following pharmacokinetic parameters.[9]

| Parameter | Mean Value (± S.E.) | Unit |

| Cmax (Maximum Plasma Concentration) | 18.19 | µg/mL |

| Tmax (Time to Cmax) | 2 | hours |

| Elimination Half-life (t1/2) | 3.80 ± 0.21 | hours |

| Volume of Distribution (Vd) | 0.28 ± 0.03 | L/kg |

| Total Plasma Clearance (CL) | 0.051 ± 0.005 | L/kg/h |

| Area Under the Curve (AUC) | 125.64 ± 15.97 | µg·h/mL |

The plasma decay of Cinmetacin was observed to be monophasic and was interpreted using a one-compartment open model.[9] These results suggest that Cinmetacin is well and rapidly absorbed orally and is widely distributed in body fluids.[9]

Cyclooxygenase Inhibition Data

Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of COX-1 and COX-2 by Cinmetacin. To provide a frame of reference, the following table presents IC50 values for other commonly used NSAIDs. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio is a measure of selectivity; a lower ratio suggests higher selectivity for COX-1, while a higher ratio indicates greater selectivity for COX-2.

IC50 Values and Selectivity Ratios for Various NSAIDs (for comparative purposes)

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | > 100 | 25 | > 4.0 |

| Cinmetacin | Data Not Available | Data Not Available | Data Not Available |

Data compiled from multiple sources for illustrative purposes.[10]

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize COX inhibitors. These methods can be adapted to determine the inhibitory activity and anti-inflammatory effects of Cinmetacin.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX, which is proportional to the amount of prostaglandin G2 produced.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (Substrate)

-

Purified COX-1 and COX-2 enzymes (human or ovine)

-

Test compound (Cinmetacin) and reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare solutions of Cinmetacin and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Background" (no enzyme).

-

Add the diluted COX-1 or COX-2 enzyme to all wells except the background wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the enzyme control and plot against the inhibitor concentration to calculate the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]

Animals:

-

Male or female Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (Cinmetacin) and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer Cinmetacin or the reference drug orally or intraperitoneally at various doses. The control group receives the vehicle.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[12]

Animals:

-

Male or female Swiss albino mice (20-25 g)

Materials:

-

Acetic acid (0.6% v/v in saline)

-

Test compound (Cinmetacin) and reference drug (e.g., Aspirin)

-

Vehicle

Procedure:

-

Administer Cinmetacin or the reference drug orally or intraperitoneally at various doses to different groups of mice. The control group receives the vehicle.

-

After a set period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each group compared to the control group.

Conclusion

Cinmetacin is a non-steroidal anti-inflammatory drug that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic benefits in reducing inflammation and pain are attributed to the inhibition of prostaglandin synthesis. While pharmacokinetic data in humans are available, a significant gap exists in the public domain regarding the quantitative inhibitory potency (IC50/Ki values) of Cinmetacin against the individual COX isoforms. This lack of data precludes a definitive assessment of its selectivity profile. The experimental protocols detailed in this guide provide a framework for future research to elucidate these crucial parameters. A comprehensive understanding of Cinmetacin's interaction with COX-1 and COX-2 is essential for optimizing its therapeutic use and minimizing potential adverse effects. Further investigation is warranted to fully characterize its pharmacological profile and solidify its position within the landscape of anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. scialert.net [scialert.net]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

Metanicotine's Interaction with Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of metanicotine for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Metanicotine, also known as Rivanicline or RJR-2403, is a selective neuronal nicotinic receptor agonist that has been investigated for its potential therapeutic effects in neurodegenerative and psychiatric disorders.[1] Understanding its interaction with different nAChR subtypes is crucial for elucidating its mechanism of action and guiding further drug development. This document summarizes key binding affinity data, details common experimental protocols for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of Metanicotine

The following table summarizes the reported binding and functional potencies of metanicotine for several nAChR subtypes. The data is compiled from various studies employing radioligand binding assays and functional assays.

| Receptor Subtype | Ligand/Agonist | Assay Type | Preparation | Ki (nM) | EC50 (µM) | IC50 (µM) | Reference |

| α4β2 | Metanicotine (Rivanicline) | Binding ([3H]cytisine) | Rat Brain Cortex | 26 | - | - | [1] |

| α4β2 | Metanicotine (Rivanicline) | Functional | - | - | 16 | - | [1] |

| Rat Brain Cortex | Metanicotine (Rivanicline) | Binding | Rat Brain Cortex | 26 | - | - | [1] |

| Rat Brain Cortex | Metanicotine (Rivanicline) | Functional | Rat Brain Cortex | - | 0.732 | - | [1] |

| α3β4 | Metanicotine (Rivanicline) | Functional | PC-12 Cells | - | >1000 | - | [1] |

Note: The affinity and potency of ligands for nAChRs can vary depending on the experimental conditions, including the specific radioligand used, the tissue or cell preparation, and the assay buffer composition.

Experimental Protocols

The determination of metanicotine's binding affinity and functional activity at nAChR subtypes relies on established experimental techniques, primarily radioligand binding assays and electrophysiological methods.

Radioligand Competition Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 receptors) are harvested.[2][3]

-

The cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.[3]

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.[3]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[3]

-

Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine or [3H]epibatidine), and varying concentrations of the unlabeled test compound (metanicotine).[4][5]

-

To determine non-specific binding, a separate set of wells includes a high concentration of a known nAChR agonist or antagonist, such as nicotine.[2][6]

-

The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[3]

3. Filtration and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][7]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

-

The radioactivity retained on the filters is measured using a scintillation counter.[3]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve.[8]

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through nAChRs in response to agonist application, allowing for the determination of functional potency (EC50) and efficacy.

1. Cell Preparation:

-

Cells expressing the nAChR subtype of interest are cultured on coverslips.

-

For recordings, the coverslips are transferred to a recording chamber on a microscope stage and continuously perfused with an external physiological solution.[9]

2. Patch-Clamp Recording:

-

A glass micropipette with a very fine tip (1-3 µm) is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current across the entire cell membrane.[10]

3. Agonist Application and Data Acquisition:

-

The cell is held at a constant membrane potential (e.g., -70 mV).[11]

-

Different concentrations of the agonist (metanicotine) are applied to the cell via a rapid perfusion system.

-

The resulting inward currents, carried by Na+ and Ca2+ ions, are recorded using an amplifier and digitized for computer analysis.[12]

4. Data Analysis:

-

The peak amplitude of the current is measured for each agonist concentration.

-

The concentration-response data are plotted and fitted to a sigmoidal function to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[13]

Signaling Pathways and Experimental Workflows

The activation of nAChRs by agonists like metanicotine initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining binding affinity and the general signaling pathway of nAChR activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 8. benchchem.com [benchchem.com]

- 9. Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Metacaine's Sodium Channel Blocking Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metacaine, also known as tricaine (B183219) methanesulfonate (B1217627) (MS-222), is an amino ester-type local anesthetic widely utilized for anesthesia and euthanasia in aquatic vertebrates.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), which are fundamental for the initiation and propagation of action potentials in excitable tissues like neurons.[1][3][4] By inhibiting the influx of sodium ions, Metacaine effectively suppresses nerve impulse transmission.

This technical guide provides an in-depth analysis of the sodium channel blocking properties of Metacaine. While specific quantitative electrophysiological data for Metacaine is not extensively available in public literature, its mechanism can be thoroughly understood through the well-established principles of local anesthetic action, drawing parallels with structurally and functionally similar compounds like procaine (B135) and lidocaine (B1675312). This document outlines the state-dependent nature of the block, presents comparative quantitative data from analogous compounds, details the experimental protocols for characterization, and provides visualizations of the core mechanisms.

Core Mechanism: State-Dependent Sodium Channel Blockade

The interaction of local anesthetics with voltage-gated sodium channels is not static; it is highly dependent on the conformational state of the channel. This principle is encapsulated in the Modulated Receptor Hypothesis , which posits that the affinity of the drug for its binding site is modulated by the channel's state.[5][6] Voltage-gated sodium channels cycle through three primary states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to be opened. Local anesthetics exhibit low affinity for the resting state.[5][7]

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na+ influx. The affinity of local anesthetics for the open state is significantly higher than for the resting state.[5]

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. This state has the highest affinity for many local anesthetics.[5][7]

Metacaine, like other local anesthetics, is thought to preferentially bind to the open and inactivated states of the sodium channel.[8][9] This state-dependent binding leads to two key phenomena:

-

Tonic Block: This refers to the block of channels in the resting state, which is observed when nerve fibers are stimulated at a very low frequency. Higher concentrations of the drug are typically required to achieve a significant tonic block.[6]

-

Use-Dependent (Phasic) Block: This is an increase in the level of block with repetitive stimulation (e.g., at higher frequencies). During a train of action potentials, channels cycle through the open and inactivated states more frequently, providing more high-affinity binding targets for the drug. This results in a cumulative or "use-dependent" enhancement of the block. This property is particularly relevant for targeting rapidly firing neurons, such as those involved in pain signaling.[10]

Figure 1: State-dependent binding of Metacaine to sodium channels.

Quantitative Analysis of Sodium Channel Blockade

Direct quantitative data, such as IC50 values from electrophysiological recordings of specific sodium channel isoforms, are limited for Metacaine. However, effective concentrations used in physiological studies provide some context for its activity. For a more detailed quantitative understanding, data from the structurally similar local anesthetic, lidocaine, is provided for comparative purposes.

Table 1: Effective Concentrations of Metacaine in Biological Systems

| Parameter | Concentration | Species/System | Application | Reference |

| Anesthetic Concentration | 0.61 mM | Zebrafish larvae | Anesthesia | [11] |

| Anesthetic Concentration | 168 mg/L (~0.64 mM) | Zebrafish larvae | Anesthesia | [12] |

| Regeneration Inhibition | 300 µM - 1 mM | Lumbriculus variegatus | Experimental | [13] |

Note: These values represent effective concentrations in whole organisms or tissue preparations and are not direct measures of channel affinity (e.g., IC50) from isolated channel recordings.

Table 2: Comparative Quantitative Data for Lidocaine Sodium Channel Blockade

| Parameter | Value (µM) | Channel/State | Experimental Conditions | Reference |

| Tonic Block (Resting State) | ||||

| Kd | 887 | hNav1.5 (cardiac) + β1 | Holding Potential -130 mV | [14] |

| Kd | 1760 | rNav1.4 (skeletal muscle) + β1 | Holding Potential -130 mV | [14] |

| EC50 | 895 | Wild-Type Na+ Channels | Holding Potential -100 mV | [15] |

| Phasic Block (Inactivated State) | ||||

| Kd | 9 | hNav1.5 (cardiac) + β1 | Inactivated State Affinity | [14] |

| Kd | 1 | rNav1.4 (skeletal muscle) + β1 | Inactivated State Affinity | [14] |

| EC50 | 3.46 | Wild-Type Na+ Channels | Inactivated State Affinity | [15] |

| Use-Dependent Block | ||||

| EC50 | 5 - 20 | Cardiac Na+ Channels | High-frequency stimulation | [16] |

Note: This data for lidocaine illustrates the typical potency and state-dependence of an amino amide local anesthetic and provides a framework for the expected properties of Metacaine.

Experimental Protocols for Characterization

The gold-standard technique for characterizing the interaction of a compound with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[17][18] This method allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.

Objective

To determine the concentration- and state-dependent inhibition of voltage-gated sodium channels by Metacaine, including the calculation of IC50 values for tonic and use-dependent block.

Materials and Methods

-

Cell Preparation:

-

Use a cell line (e.g., HEK-293 or CHO cells) stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7).[6]

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[6]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels, thereby isolating sodium currents).[6]

-

Drug Solutions: Prepare stock solutions of Metacaine (tricaine methanesulfonate) in the external solution. On the day of the experiment, prepare a range of final concentrations by serial dilution. Ensure the pH of the final solutions is readjusted to 7.4.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.[17]

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[6]

-

Obtain a giga-ohm seal (>1 GΩ) on a cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Voltage-Clamp Protocols

-

Tonic Block Protocol:

-

From a holding potential of -120 mV, apply a short (e.g., 20 ms) depolarizing test pulse to -10 mV at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.[6]

-

Record baseline currents, then perfuse the cell with increasing concentrations of Metacaine, allowing the effect to reach steady-state at each concentration.

-

-

Use-Dependent (Phasic) Block Protocol:

-

From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to -10 mV.[6]

-

Measure the peak current elicited by each pulse in the train. Use-dependent block is observed as a progressive decrease in peak current during the pulse train.

-

Perform this protocol at baseline and in the presence of various concentrations of Metacaine.

-

Data Analysis

-

Measure the peak inward sodium current amplitude for each condition.

-

Calculate the percentage of current inhibition for each concentration of Metacaine relative to the control (baseline) current.

-

For tonic and phasic block, plot the percentage of inhibition against the drug concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Figure 2: Experimental workflow for patch-clamp analysis.

Conclusion

Metacaine (tricaine, MS-222) exerts its anesthetic effects by blocking voltage-gated sodium channels in a state- and use-dependent manner, a mechanism it shares with other well-characterized local anesthetics. Its preferential binding to the open and inactivated channel states results in a more pronounced block in actively firing neurons. While specific quantitative data on Metacaine's affinity for different sodium channel subtypes and states is sparse, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. Further research employing techniques such as patch-clamp electrophysiology is necessary to fully quantify the biophysical interactions of Metacaine with specific sodium channel isoforms, which will be crucial for refining its applications and for the development of novel, selective sodium channel blockers.

References

- 1. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 3. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

The Pharmacological Profile of Metacin (Oxyphenonium Bromide): A Technical Guide for Researchers

Introduction

Metacin, the brand name for oxyphenonium (B72533) bromide, is a synthetic quaternary ammonium (B1175870) compound renowned for its cholinolytic properties. As a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist, Metacin has historically been utilized in the management of gastrointestinal disorders characterized by smooth muscle spasm and hypersecretion. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the pharmacological profile of Metacin. The document details its mechanism of action, receptor affinity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize such a compound.

Mechanism of Action

Metacin functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By binding to these receptors, it inhibits the physiological effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[1][2] This antagonism is the cornerstone of Metacin's therapeutic effects. There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G protein signaling pathways. Metacin's cholinolytic activity is a result of its blockade of these pathways.

The M1, M3, and M5 receptor subtypes are coupled to the Gαq/11 family of G proteins.[3][4] Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptors are coupled to the Gαi/o subfamily of G proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Metacin, by blocking these receptors, prevents the downstream signaling cascades initiated by acetylcholine.

Quantitative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinity of Oxyphenonium Bromide

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: Functional Potency of Oxyphenonium Bromide

| Assay Type | Tissue/Cell Line | Measured Effect | IC50/EC50 (nM) | Reference |

| Smooth Muscle Contraction | Guinea Pig Ileum | Inhibition of acetylcholine-induced contraction | Data not available | |

| Salivary Secretion | In vivo (e.g., rat) | Inhibition of pilocarpine-induced salivation | Data not available | |

| Bronchodilation | Human Bronchi | Relaxation of pre-contracted tissue | Data not available |

Table 3: Pharmacokinetic Parameters of Oxyphenonium Bromide

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Poor | Human | Oral | [2] |

| Half-life (t½) | Data not available | |||

| Volume of Distribution (Vd) | Data not available | |||

| Clearance (CL) | Data not available |

Experimental Protocols

The characterization of a cholinolytic agent like Metacin relies on a suite of in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Principle: The assay measures the ability of a non-labeled compound (the competitor, e.g., Metacin) to displace a radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the Ki value.

General Protocol:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.

-

Assay Incubation: The membranes are incubated in a buffer solution containing the radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Assay

This in vitro functional assay assesses the effect of a compound on the contractility of smooth muscle tissue.[5][6][7]

Principle: An isolated piece of smooth muscle tissue (e.g., from the intestine, bladder, or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to an agonist (e.g., acetylcholine) is measured in the presence and absence of the antagonist (e.g., Metacin).

General Protocol:

-

Tissue Dissection: A segment of the desired tissue is carefully dissected from a laboratory animal.

-

Mounting: The tissue is mounted in an organ bath chamber filled with a warmed, oxygenated physiological solution. One end of the tissue is fixed, and the other is attached to a force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Metacin) for a specific period.

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The potency of the antagonist is determined by the rightward shift of the agonist's concentration-response curve.

Conclusion

Metacin (oxyphenonium bromide) is a peripherally acting muscarinic antagonist with established efficacy in the treatment of gastrointestinal hypermotility and hypersecretion. Its pharmacological activity is derived from the competitive blockade of muscarinic acetylcholine receptors, thereby inhibiting parasympathetic signaling. While a complete quantitative profile of its receptor binding and functional potency is not extensively documented in publicly available literature, the fundamental principles of its mechanism of action are well understood. The experimental methodologies outlined in this guide provide a framework for the further characterization of Metacin and other novel cholinolytic compounds. Future research should aim to delineate a more precise quantitative pharmacological profile of Metacin to better inform its therapeutic applications and potential for new drug development.

References

- 1. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]

- 5. dmt.dk [dmt.dk]

- 6. reprocell.com [reprocell.com]

- 7. Isolated organ/tissue test – organ bath [panlab.com]

Metanicotine's Role in Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a selective agonist for central nervous system (CNS) nicotinic acetylcholine (B1216132) receptors (nAChRs). Its interaction with these receptors triggers a cascade of downstream effects, most notably the release of several key neurotransmitters. This technical guide provides an in-depth analysis of metanicotine's mechanism of action, its quantified effects on various neurotransmitter systems, and detailed protocols for the key experimental techniques used in its study. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine or exogenous compounds such as nicotine (B1678760) and its analogue, metanicotine, leads to an influx of cations, primarily Na+ and Ca2+.[1] This influx depolarizes the neuronal membrane, which in turn can modulate the release of various neurotransmitters. Metanicotine has garnered significant interest due to its higher selectivity for CNS nAChRs compared to peripheral subtypes, suggesting a potential for therapeutic applications with a more favorable side-effect profile than nicotine.[2][3] This guide will explore the intricate role of metanicotine in mediating the release of dopamine, acetylcholine, norepinephrine, and serotonin.

Mechanism of Action and Signaling Pathways

Metanicotine exerts its effects by binding to and activating nAChRs located on presynaptic nerve terminals. This activation leads to the opening of the ion channel, allowing Ca2+ to enter the presynaptic terminal. The subsequent increase in intracellular Ca2+ concentration is a critical step in triggering the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, resulting in the release of their contents into the synaptic cleft.

The activation of nAChRs by an agonist like metanicotine can initiate several downstream signaling cascades. While the primary mechanism for neurotransmitter release is direct calcium influx, nAChR activation can also lead to the activation of voltage-gated calcium channels (VGCCs) due to membrane depolarization, further amplifying the calcium signal. Additionally, intracellular calcium can trigger various protein kinase pathways that may play a role in modulating neurotransmitter release and other cellular processes.[4][5][6]

Quantitative Data on Metanicotine's Effects

The following tables summarize the quantitative data available on metanicotine's binding affinity, potency, and efficacy in stimulating neurotransmitter release.

Table 1: Metanicotine (RJR-2403) Binding Affinity and Potency

| Parameter | Receptor/System | Value | Reference |

| Ki | Rat Brain Cortex nAChRs | 26 ± 3 nM | [2] |

| EC50 | ⁸⁶Rb⁺ Efflux (Rat Thalamic Synaptosomes) | 732 ± 155 nM | [2] |

| EC50 | Dopamine Release | 938 ± 172 nM | [2] |

Table 2: Efficacy of Metanicotine (RJR-2403) in vitro

| Parameter | System | Value (% of Nicotine) | Reference |

| Emax | ⁸⁶Rb⁺ Efflux (Rat Thalamic Synaptosomes) | 91 ± 8% | [2] |

| Emax | Dopamine Release | 82 ± 5% | [2] |

Table 3: In Vivo Effects of Metanicotine (RJR-2403) on Neurotransmitter Release in Rat Cortex

| Neurotransmitter | Dose (s.c.) | Maximum Increase from Baseline | Reference |

| Acetylcholine | 1.2-7.2 µmol/kg | 90% | [7] |

| Norepinephrine | 1.2-7.2 µmol/kg | 124% | [7] |

| Dopamine | 1.2-7.2 µmol/kg | 131% | [7] |

| Serotonin | 3.6 µmol/kg | 70% | [7] |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of metanicotine for nAChRs.

Objective: To quantify the interaction between metanicotine and nAChRs in a competitive binding experiment.

Methodology:

-

Membrane Preparation:

-

Harvest cells or tissues known to express the nAChR subtype of interest.[8][9]

-

Homogenize the biological material in an ice-cold buffer.[8][9]

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.[8][9]

-

Wash the membrane pellet to remove endogenous substances.[8][9]

-

Determine the protein concentration of the final membrane preparation.[8][9]

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) with the membrane preparation in the presence of varying concentrations of unlabeled metanicotine.[8][9]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known nAChR agonist like nicotine).[8][9]

-

Allow the reaction to reach equilibrium.[8]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8][9]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8][9]

-

Measure the radioactivity retained on the filters using a scintillation counter.[8][9]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the metanicotine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of metanicotine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of metanicotine.[10]

Objective: To quantify the effect of metanicotine on the release of specific neurotransmitters in a particular brain region.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the experimental animal (typically a rat or mouse).

-

Using a stereotaxic apparatus, surgically implant a guide cannula into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain tissue.[10]

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10] Neurotransmitters and other small molecules in the extracellular fluid will diffuse across the semipermeable membrane of the probe and into the aCSF.

-

-

Sample Collection:

-

Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Administer metanicotine to the animal via a systemic route (e.g., subcutaneous or intraperitoneal injection) or directly into a different brain region via reverse dialysis.

-

Continue to collect dialysate samples at regular intervals post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples to determine the concentration of the neurotransmitter(s) of interest. High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is a commonly used analytical method.

-

Quantify the neurotransmitter concentrations in each sample.

-

-

Data Analysis:

-

Express the post-administration neurotransmitter levels as a percentage change from the baseline levels.

-

Plot the percentage change over time to visualize the time course of metanicotine's effect on neurotransmitter release.

-

Conclusion

Metanicotine is a potent and selective agonist of CNS nAChRs that effectively modulates the release of several critical neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of metanicotine and related compounds for various neurological and psychiatric disorders. The continued application of techniques such as radioligand binding assays and in vivo microdialysis will be crucial in elucidating the precise mechanisms of action and in the development of novel, targeted therapeutics.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens | PLOS One [journals.plos.org]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Neurophysiological Profile of Metacaine: A Technical Guide for Researchers

An In-depth Examination of the Electrophysiological and Cellular Effects of Metacaine (B7771447) for Professionals in Neuroscience and Drug Development

Abstract

Metacaine, also known as tricaine (B183219) methanesulfonate (B1217627) or MS-222, is a widely utilized anesthetic in aquatic and amphibian research. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to a reversible suppression of neuronal excitability. This technical guide provides a comprehensive overview of the neurophysiological effects of Metacaine, intended for researchers, scientists, and drug development professionals. The document details the molecular interactions of Metacaine with ion channels, presents quantitative data on its electrophysiological effects, outlines established experimental protocols, and explores the cellular pathways implicated in its anesthetic and potential neurotoxic effects.

Introduction

Metacaine is a local anesthetic of the amino ester class, structurally similar to procaine. Its high lipid solubility allows for rapid absorption across cellular membranes, including the gills of aquatic animals and neuronal membranes. The principal neurophysiological effect of Metacaine is the dose-dependent and reversible blockade of action potential propagation in nerve fibers. This is achieved primarily through its interaction with voltage-gated sodium channels (NaV), which are critical for the rising phase of the action potential in most excitable cells.[1] Understanding the detailed neurophysiological effects of Metacaine is crucial for its appropriate use in experimental settings and for the development of novel anesthetic agents.

Mechanism of Action: Ion Channel Interactions

Primary Target: Voltage-Gated Sodium Channels

The anesthetic effect of Metacaine is predominantly mediated by its interaction with voltage-gated sodium channels.[1] By binding to a site within the pore of the NaV channel, Metacaine physically obstructs the influx of sodium ions, thereby preventing membrane depolarization and the subsequent propagation of action potentials. This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons.

Effects on Potassium Channels

In addition to its primary action on sodium channels, Metacaine has been shown to affect potassium (K+) channels.[2] Studies on myelinated nerve fibers have demonstrated that Metacaine can also block potassium currents, albeit with a lower affinity compared to sodium currents.[2] Some local anesthetics have been found to interact with certain K+ channels, potentially influencing the repolarization phase of the action potential and contributing to both anesthetic and arrhythmogenic effects.[3][4] The interaction of local anesthetics with potassium channels can be complex, with some studies on related compounds like benzocaine (B179285) showing both enhancing and inhibitory effects on different types of K+ channels.[5]

Quantitative Data on Neurophysiological Effects

The following tables summarize the quantitative data on the effects of Metacaine on various neurophysiological parameters, compiled from multiple studies.

| Parameter | Species/Preparation | Metacaine Concentration | Observed Effect | Reference |

| Sodium Current (INa) Blockade | Myelinated nerve fibers (Frog) | 0.7 mmol/l (KNa) | Langmuir adsorption isotherm fitted to dose-response data | [2] |

| Potassium Current (IK) Blockade | Myelinated nerve fibers (Frog) | 1.8 mmol/l (KK) | Langmuir adsorption isotherm fitted to dose-response data | [2] |

| Anesthetic Threshold | Zebrafish larvae | 168 mg/L | Loss of righting reflex within 30 seconds | [6] |

| Recovery from Anesthesia | Zebrafish larvae | 168 mg/L | Recovery of optokinetic behavior within 15 minutes | [6] |

| Neuronal Activity | Zebrafish larvae forebrain | 168 mg/L | Rapid loss of neuronal activity | [7] |

| Neuronal Activity | Zebrafish larvae midbrain and hindbrain | 168 mg/L | Mild effects on neuronal activity | [7] |

Table 1: Dose-Dependent Effects of Metacaine on Neuronal Activity

| Parameter | Species/Preparation | Metacaine Concentration | Effect | Reference |

| Spontaneous Neuronal Firing | Xenopus laevis tadpoles (motor nerves) | Dose-dependent | Reversible blockade | [8] |

| Evoked Neuronal Firing | Xenopus laevis tadpoles (mechanosensory nerves) | Dose-dependent | Reversible blockade | [8] |

| Action Potential Amplitude | Not specified | Concentration-dependent | Decrease | [9] |

| Action Potential Duration | Not specified | Concentration-dependent | Increase or decrease depending on context | [9] |

Experimental Protocols

Voltage-Clamp Studies on Myelinated Nerve Fibers

This protocol is a generalized procedure based on techniques used to study the effects of local anesthetics on ion currents in myelinated nerve fibers.[10][11]

Objective: To measure the effect of Metacaine on sodium and potassium currents.

Preparation:

-

Isolate a single myelinated nerve fiber from a frog sciatic nerve.

-

Mount the fiber in a chamber that allows for the perfusion of different solutions and the placement of electrodes.

-

Use a Vaseline gap method to isolate a single node of Ranvier for recording.

Solutions:

-

External Solution (Ringer's): Composed of NaCl, KCl, CaCl2, and a pH buffer (e.g., HEPES) to mimic the extracellular environment.

-

Internal Solution: Composed of salts like CsF or KCl to mimic the intracellular environment and can be introduced via the cut ends of the nerve fiber.

-

Metacaine Solutions: Prepare a stock solution of Metacaine in the external solution and perform serial dilutions to obtain the desired test concentrations.

Procedure:

-

Establish a stable recording of the membrane potential.

-

Switch to voltage-clamp mode. The holding potential is typically set near the resting membrane potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit and record the inward sodium currents and the delayed outward potassium currents.

-

Perfuse the preparation with a known concentration of Metacaine and repeat the voltage-clamp protocol.

-

Record the changes in the amplitude and kinetics of the sodium and potassium currents.

-

To isolate sodium currents, potassium channel blockers (e.g., tetraethylammonium (B1195904) - TEA) can be added to the solutions. To isolate potassium currents, a sodium channel blocker like tetrodotoxin (B1210768) (TTX) can be used in the control condition.

-

Perform a washout with the control external solution to observe the reversibility of the effects.

Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol is a generalized procedure for studying the effects of Metacaine on the electrophysiological properties of individual neurons in culture.[12][13][14]

Objective: To measure the effects of Metacaine on action potential firing and postsynaptic currents.

Preparation:

-

Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Contains NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Typically contains a potassium-based salt (e.g., K-gluconate), EGTA, HEPES, and ATP/GTP.

-

Metacaine Solutions: Prepared by dissolving Metacaine in aCSF to the desired final concentrations.

Procedure:

-

Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Approach a neuron with the micropipette under visual control and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Current-Clamp Mode:

-

Record the resting membrane potential.

-

Inject depolarizing current steps to elicit action potentials and record their characteristics (threshold, amplitude, duration, firing frequency).

-

Perfuse the chamber with Metacaine and repeat the current injection protocol to observe changes in neuronal excitability.

-

-

Voltage-Clamp Mode:

-

Hold the neuron at a potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

-

Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

-

Perfuse with Metacaine and observe changes in the frequency and amplitude of sEPSCs and sIPSCs to assess effects on synaptic transmission.

-

Signaling Pathways and Logical Relationships

Primary Anesthetic Signaling Pathway

The primary mechanism of Metacaine-induced anesthesia involves the direct blockade of voltage-gated sodium channels, leading to the inhibition of action potential propagation.

References

- 1. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effects of metacaine and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Mechanism of action of ketamine in the current and voltage clamped myelinated nerve fibre of the frog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage Clamp – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. protocols.io [protocols.io]

- 14. Patch Clamp Protocol [labome.com]

The In Vivo Effects of Metacin on Glandular Secretion: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vivo effects of Metacin, a cholinolytic agent, on glandular secretion. Due to the limited availability of recent, detailed data on Metacin (also identified as Oxyphenonium), this guide incorporates data from its pharmacologically similar and well-studied counterpart, atropine (B194438), to provide a thorough understanding of the mechanisms and effects of this class of drugs. The document details the molecular mechanisms of action, presents quantitative data on the inhibition of salivary, gastric, and pancreatic secretions, and provides standardized experimental protocols for preclinical research. All logical and experimental workflows are visualized using diagrams to ensure clarity.

Introduction: Metacin as a Cholinolytic Agent

Metacin is a parasympatholytic drug, also known as a cholinolytic or anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) (ACh) at muscarinic receptors. Within the context of glandular function, the parasympathetic nervous system is a primary driver of secretion. By blocking the action of ACh on glandular cells, Metacin effectively inhibits the secretion of saliva, gastric acid, and pancreatic fluids. This document will explore the in vivo ramifications of this inhibitory action. Early clinical and pharmacological data compared the effects of Metacin to atropine, a prototypical anticholinergic drug, particularly in the context of gastric function[1].

Mechanism of Action: Muscarinic Receptor Antagonism

Glandular secretion is largely under the control of the parasympathetic nervous system, which releases the neurotransmitter acetylcholine (ACh). ACh binds to and activates muscarinic acetylcholine receptors (mAChRs) on the surface of glandular acinar and ductal cells[2][3]. The M1 and M3 muscarinic receptor subtypes are predominantly involved in stimulating glandular secretion[4][5][6].

Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that drives the fusion of secretory vesicles with the cell membrane and the transport of ions and water, resulting in secretion[7][8].

Metacin, as a muscarinic antagonist, competitively binds to these M1 and M3 receptors without activating them. This blockade prevents ACh from binding and initiating the intracellular signaling cascade, thereby inhibiting glandular fluid and enzyme secretion[2].

Effects on Salivary Gland Secretion

Anticholinergic agents are well-documented inhibitors of salivary secretion, leading to the clinical side effect of xerostomia (dry mouth). This effect is a direct result of the blockade of M1 and M3 muscarinic receptors on salivary acinar cells[5][9]. Chronic administration of atropine in rats has been shown to not only decrease saliva volume but also alter its protein composition[10][11].

Quantitative Data

Due to the scarcity of specific quantitative data for Metacin, the following table summarizes representative data for the effects of atropine on salivary flow in both human and animal models.

| Agent | Species | Dose | Route | Effect on Salivary Flow | Reference |

| Atropine | Human | 1 mg | Oral | Significant decrease from 50 to 120 minutes post-administration. | [12][13] |

| Atropine | Human | 0.02 mg/kg | IM | 87.5% maximum reduction in salivary flow. | [14] |

| Atropine | Rat | High Dose (via osmotic pump) | Subcutaneous | No measurable secretion from sublingual glands upon stimulation. | [10][11] |

| Atropine | Mouse | 15 mg/mL | Sublingual | ~41.6% reduction in radiotracer uptake by parotid glands. | [5] |

Experimental Protocol: Measurement of Salivary Flow in Rats

This protocol describes a method for quantifying the effect of a cholinolytic agent on stimulated salivary secretion in an anesthetized rat model.

-

Animal Preparation: An adult male Wistar rat (250-300g) is anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally). The animal is placed on a heating pad to maintain body temperature.

-

Tracheostomy: A midline incision is made in the neck to expose the trachea. A tracheostomy is performed to ensure a clear airway throughout the experiment.

-

Duct Cannulation: The parotid or submandibular salivary duct is carefully isolated and cannulated with a fine polyethylene (B3416737) tube (e.g., PE-10). The cannula is secured with surgical silk.

-

Drug Administration: A femoral or jugular vein is cannulated for intravenous administration of drugs. A baseline salivary flow is established. The test compound (Metacin or proxy) is administered intravenously.

-

Stimulation of Salivation: After a set period for the drug to take effect, a sialogogue (e.g., pilocarpine, 2 mg/kg, IV) is administered to stimulate salivation.

-

Saliva Collection: Saliva is collected from the ductal cannula into pre-weighed microtubes in timed intervals (e.g., every 5 minutes for 30 minutes).

-

Quantification: The volume of saliva is determined by weight (assuming a density of 1 g/mL). The flow rate is calculated as µL/min/g of gland weight.

-

Data Analysis: Salivary flow rates from drug-treated animals are compared to those from vehicle-treated control animals using appropriate statistical tests (e.g., t-test or ANOVA).

Effects on Gastric Gland Secretion

Metacin and other anticholinergic drugs are potent inhibitors of gastric acid secretion. They act by blocking the muscarinic receptors on parietal cells (which secrete HCl) and on G-cells (which release gastrin), thereby antagonizing the vagal stimulation of acid production[8][14]. A 1957 study specifically investigated the inhibitory effect of Oxyphenonium (Metacin) on gastric acid secretion in rats[15].